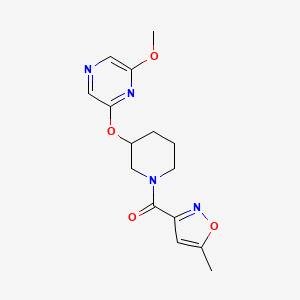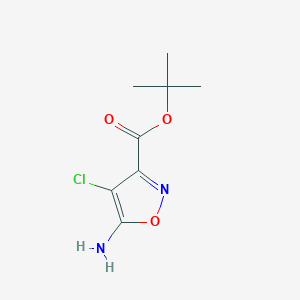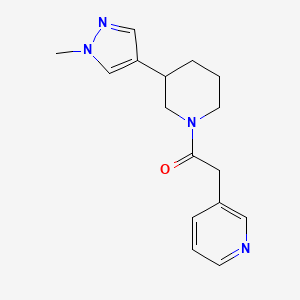
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” is a chemical compound with the molecular formula C12H15NO3 . It is also known as “2,3-Dihydro-1,4-benzodioxin-6-butanoic acid” and has an average mass of 222.237 Da .
Synthesis Analysis
While specific synthesis methods for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” were not found, it is known that new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . Additionally, custom synthesis solutions are available for this compound.Molecular Structure Analysis
The molecular structure of “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been used in the fabrication of new antibacterial compounds that combine sulfonamide and benzodioxane fragments . These molecules exhibited moderate to weak inhibitory potential against certain enzymes .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 379.7±21.0 °C at 760 mmHg, and a flash point of 147.5±15.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Metabolism and Enzymatic Activities
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-, as part of its analogues like 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB), has been studied for its metabolism involving human hepatic cytochrome P450 isozymes. These compounds are metabolized primarily via demethylenation to corresponding catecholamines. CYP2D6 and CYP3A4 enzymes play significant roles in the demethylenation process, showing high contributions at substrate concentrations corresponding to recreational use. A preference for the transformation of the S-enantiomer was observed in the CYP2D6- and CYP3A4-catalyzed reactions (Meyer, Peters, & Maurer, 2009).
Anti-viral Activities
Research on derivatives related to 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-, has led to the development of compounds exhibiting significant antiviral activity against H5N1 avian influenza virus. These compounds, derived from 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one, demonstrated promising inhibitory effects on the virus, highlighting the therapeutic potential of benzodioxin-based compounds in antiviral drug development (Flefel et al., 2014).
Synthesis and Catalytic Applications
The synthesis of 2,3-dihydro-1,4-benzodioxins via a Cu2O-catalyzed tandem ring-opening/coupling cyclization process represents a novel method, showcasing the chemical versatility and potential utility of the benzodioxin framework in organic synthesis. This method allows for the preparation of benzodioxins with moderate to good yields, accommodating both aryl and aliphatic epoxides (Bao, Liu, Lv, & Qian, 2008).
Drug Design and Medicinal Chemistry
1,4-Benzodioxane is a core structure in drug design, utilized in the development of molecules with diverse bioactivities. It has been employed in designing agonists and antagonists for various receptor subtypes, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors, as well as antitumor and antibacterial agents. This highlights the scaffold's enduring relevance and adaptability in medicinal chemistry, enabling the creation of lead compounds with a wide range of biological targets (Bolchi, Bavo, Appiani, Roda, & Pallavicini, 2020).
Mécanisme D'action
Orientations Futures
The future directions for “1,4-Benzodioxin-6-butanamine, 2,3-dihydro-” could include further exploration of its antibacterial potential, given its use in the fabrication of new antibacterial compounds . Additionally, its potential in the treatment of high blood pressure could be further investigated .
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,9H,1-3,6-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNSPAJDVJROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
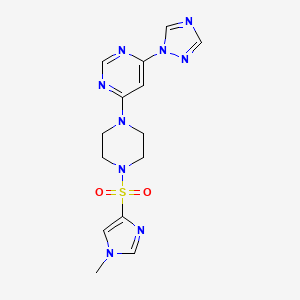
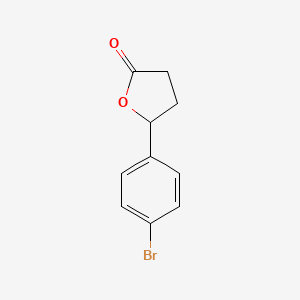
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2670139.png)
![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)
![3-methyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2670146.png)
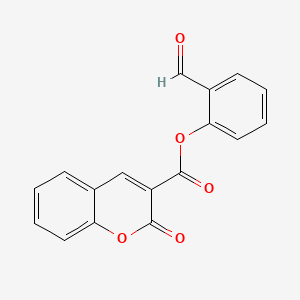
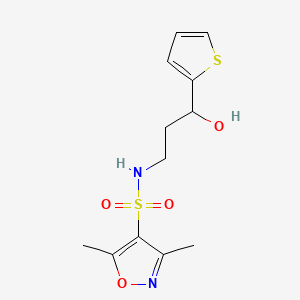

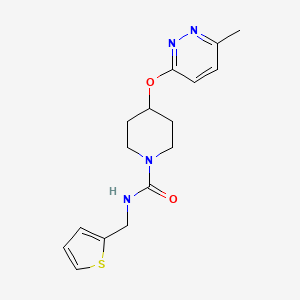
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B2670152.png)
